molecular formula C23H18N4OS2 B2780268 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 923070-23-9

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2780268
CAS No.: 923070-23-9
M. Wt: 430.54
InChI Key: HBVDLPMEJSLYQC-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a distinctive molecular architecture that incorporates dual benzothiazole motifs and a pyridinylmethyl linker. This structural class is of significant interest in medicinal chemistry and chemical biology for its potential to interact with a variety of biological targets. Benzothiazole derivatives are extensively investigated as kinase inhibitors, with some analogs demonstrating potent and selective allosteric inhibition of JNK, a key enzyme in stress-responsive signaling pathways implicated in diabetes, cancer, and inflammation . Furthermore, related carboxamide-bearing thiazole compounds have shown promise as potent negative allosteric modulators of ionotropic glutamate receptors (e.g., AMPA receptors), indicating potential applications in neuroprotective research for conditions like epilepsy and Alzheimer's disease . The specific 5,7-dimethyl substitution pattern on the benzothiazole ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity to target proteins, making it a valuable scaffold for structure-activity relationship (SAR) studies. This compound is provided for non-human research applications only and is intended for use by qualified life science researchers in fields such as hit-to-lead optimization, target validation, and high-throughput screening. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, CAS number (if available), and molecular weight.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-14-11-15(2)20-18(12-14)26-23(30-20)27(13-16-7-5-6-10-24-16)22(28)21-25-17-8-3-4-9-19(17)29-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDLPMEJSLYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by two benzo[d]thiazole moieties and a pyridine derivative. This structural arrangement is significant for its biological activity, as the presence of multiple functional groups can influence interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_{4}O2_{2}S
Molecular Weight378.45 g/mol
LogPIndicates lipophilicity

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes such as PI3Kα and mTOR, which are critical in cell proliferation and survival pathways. These interactions suggest a potential role in cancer therapy.
  • Antimicrobial Activity : The benzo[d]thiazole derivatives are known for their antimicrobial properties. Studies have demonstrated effectiveness against various microbial strains, indicating that this compound may also possess similar activity .
  • Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties, showing potential in models of neurodegenerative diseases. This is particularly relevant given the increasing interest in compounds that can modulate neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant effects using animal models. Notably, certain compounds exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting a favorable safety profile for further development .
  • Cytotoxicity Studies : In vitro assays have been conducted to assess cytotoxic effects on various cancer cell lines. Results indicated that some derivatives displayed selective cytotoxicity against tumor cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
  • Antimicrobial Efficacy : Research on the antimicrobial properties of related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound may contribute to the development of new antimicrobial agents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a pyridine derivative, which contributes to its diverse biological activities. The synthesis typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Pyridine Functionalization : The introduction of the pyridine group is accomplished by nucleophilic substitution or other organic transformations.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which enhances the compound's solubility and biological activity.

The synthesis requires precise control of reaction conditions to achieve high yields and purity of the final product .

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activities. For instance, studies have demonstrated that benzothiazole analogs can inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-468 cells. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division .

Antimicrobial and Antiviral Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has also shown promise as an antimicrobial agent. Similar benzothiazole derivatives have been evaluated for their efficacy against a range of pathogens, including bacteria and viruses. Notably, some studies have reported antiviral properties against strains such as H5N1 and SARS-CoV-2 .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of anticonvulsant activity. Experimental models have shown that certain benzothiazole derivatives can exert protective effects against seizures induced by chemical agents like pentylenetetrazol. This suggests potential applications in treating epilepsy and related disorders .

Case Studies

  • Anticonvulsant Activity Evaluation :
    A series of benzothiazole derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock test. Among these compounds, some displayed significant efficacy with lower neurotoxicity compared to standard treatments like sodium valproate .
  • Antimicrobial Studies :
    Various studies have focused on synthesizing new benzothiazole derivatives for antimicrobial evaluation. These compounds were tested against multiple bacterial strains, demonstrating varying degrees of activity that highlight their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name / Class Key Structural Features Biological Activity / Application Reference Source
Target Compound Dual benzothiazole carboxamide; pyridin-2-ylmethyl substituent Hypothesized kinase inhibition or antimicrobial activity Synthesized via methods in
N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide Pyridin-3-ylmethyl substituent (positional isomer) Unreported; likely differs in solubility and binding PubChem entry
1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) urea (7a–h) Urea linkage; thiazolidinone ring Antimicrobial (MIC: 2–16 μg/mL against S. aureus)
Indole-thiazole hybrids (e.g., 4a–c) Indole-thiazole-tetrahydrobenzo[d]thiazole scaffold Potential CNS activity due to indole moiety
Thiazolylmethyl protease inhibitors (e.g., PF 43(1) compounds) Hydroperoxypropan-2-yl and ureido groups; stereochemically complex Antiviral (protease inhibition)

Functional Group Impact on Activity

  • Pyridine Substitution Position : The target compound’s pyridin-2-ylmethyl group may enhance hydrogen bonding with target proteins compared to the pyridin-3-ylmethyl analog . Positional isomerism could influence metabolic stability or off-target interactions.
  • Carboxamide vs. However, carboxamides like the target compound may offer better lipophilicity for cell membrane penetration.
  • Indole vs. Benzothiazole Systems : Indole-containing analogs (e.g., 4a–c) show enhanced aromatic stacking interactions, which could favor CNS targets, whereas the target compound’s benzothiazole core may prioritize kinase or bacterial enzyme inhibition .

Pharmacological and Physicochemical Data

  • Antimicrobial Activity: Urea-thiazolidinone derivatives (7a–h) demonstrate MIC values as low as 2 μg/mL against Gram-positive bacteria, outperforming many benzothiazole carboxamides in the same study .
  • Protease Inhibition : PF 43(1) compounds (e.g., hydroperoxypropan-2-yl derivatives) achieve sub-micromolar IC₅₀ values against viral proteases, a feature absent in simpler benzothiazole carboxamides due to their lack of reactive hydroperoxy groups .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The pyridin-2-ylmethyl group in the target compound may optimize steric interactions with hydrophobic enzyme pockets, whereas pyridin-3-ylmethyl analogs could exhibit altered pharmacokinetics due to differing dipole moments .
  • Therapeutic Potential: While urea-thiazolidinones excel in antimicrobial settings, the target compound’s carboxamide structure may be more suitable for oral bioavailability in systemic applications .
  • Synthetic Challenges : The incorporation of multiple heterocycles (e.g., indole-thiazole hybrids) requires multistep syntheses, whereas the target compound’s synthesis is comparatively streamlined, favoring scalability .

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional group integration .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for understanding steric effects .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Advanced Research Focus
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation, while ethanol/water mixtures improve intermediate solubility .
  • Catalyst Tuning : Copper(I) iodide or palladium catalysts accelerate coupling reactions, reducing side-product formation .
  • Temperature Control : Reflux conditions (70–100°C) for cyclization steps minimize byproducts like unreacted thiols .
  • Purification : Column chromatography (silica gel, chloroform:acetone gradients) or recrystallization in acetic acid enhances purity to >95% .

Case Study : In heterocyclization reactions, concentrated sulfuric acid at 293–298 K achieved 97.4% yield for a structurally analogous compound .

What spectroscopic methods confirm the molecular structure of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include:
    • Pyridine protons at δ 7.5–8.5 ppm (multiplet).
    • Benzothiazole methyl groups at δ 2.3–2.6 ppm (singlet) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (1650–1670 cm⁻¹) and aromatic C-S (690–710 cm⁻¹) .
  • X-ray Crystallography : Resolves dihedral angles between benzothiazole and pyridine rings, critical for docking studies .

Validation : HPLC purity (>98%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) ensure structural integrity .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Curves : Establish EC50/IC50 values to distinguish potency variations (e.g., anticancer activity at 10–50 µM vs. inactive at lower doses) .
  • Target Selectivity Profiling : Compare inhibition of kinase isoforms (e.g., EGFR vs. VEGFR) to explain divergent results .
  • Metabolic Stability Assays : Hepatic microsome studies identify rapid degradation pathways that may mask in vitro activity .

Example : Analogous benzothiazoles showed anti-MRSA activity (MIC = 2 µg/mL) but poor antifungal performance due to efflux pump interactions .

How do modifications to the benzothiazole or pyridine moieties affect biological activity?

Q. Advanced Research Focus

  • Benzothiazole Substituents :
    • 5,7-Dimethyl Groups : Enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
    • Nitro Group at Position 2 : Increases electrophilicity, boosting covalent binding to cysteine residues in enzyme active sites .
  • Pyridine Modifications :
    • Methylation at Position 2 : Steric hindrance reduces off-target binding to adenosine receptors .
    • Fluorine Substituents : Improve metabolic stability by blocking CYP450 oxidation .

SAR Insight : Replacement of pyridine with tetrahydrofuran in analogs reduced cytotoxicity (IC50 shift from 12 µM to >100 µM) but improved solubility .

What computational methods predict binding modes of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., PARP-1, IC50 correlation R² = 0.89) .
  • MD Simulations : GROMACS trajectories (100 ns) assess stability of hydrogen bonds with key residues (e.g., Lys123 in kinase domains) .
  • QSAR Models : Hammett σ constants for substituents predict logP and permeability coefficients (RMSE < 0.5) .

Validation : Overlay of docked poses with X-ray co-crystal structures (RMSD < 2.0 Å) confirms predictive accuracy .

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